history of human IL-13 discovery and cloning
history of human IL-13 discovery and cloning
An In-Depth Technical Guide to the Discovery and Cloning of Human Interleukin-13
Introduction
Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a pivotal role in the regulation of inflammatory and immune responses. It is a central mediator in the pathogenesis of allergic inflammation and various diseases, including asthma. This document provides a detailed technical overview of the historical discovery and cloning of human IL-13, aimed at researchers, scientists, and professionals in drug development.
The Discovery of a Novel Cytokine: From P600 to IL-13
The discovery of IL-13 emerged from the seminal work on T helper cell subsets. In the late 1980s and early 1990s, the laboratories of Dr. Tim Mossman and Dr. Robert Coffman first described Th1 and Th2 cells, establishing a paradigm of functionally distinct T cell lineages characterized by their unique cytokine secretion profiles.
During this period of intense immunological discovery, a previously uncharacterized cytokine, initially designated P600 , was identified.[1][2] This factor was discovered through a systematic approach to identify novel gene products from activated T cells. Researchers used a differential screening strategy on a cDNA library derived from activated peripheral blood mononuclear cells, with the inducibility of lymphokine messenger RNAs by anti-CD28 serving as a primary screening criterion.[3] This method allowed for the identification of new cytokines without prior knowledge of their specific biological functions.[3]
Initial characterization of the recombinant protein revealed its effects on inflammatory and immune responses. Notably, it was found to inhibit the production of inflammatory cytokines by lipopolysaccharide (LPS)-activated human peripheral blood monocytes.[3][4] Furthermore, it demonstrated synergy with IL-2 in regulating the synthesis of interferon-gamma (IFN-γ) in large granular lymphocytes.[3][4]
Molecular Cloning and Characterization of Human IL-13
The molecular cloning of the cDNA for this novel cytokine was a critical step in its characterization, officially leading to its designation as Interleukin-13 (IL-13) in 1993.[2][3] The gene for human IL-13 was mapped to chromosome 5q31, in close linkage with the gene for IL-4, suggesting a common evolutionary origin.[2][3]
The cloned human IL-13 was found to encode a protein with a molecular mass of approximately 13 kDa.[2][5] Structurally, IL-13 is a member of the α-helical family of cytokines, folding into a four-alpha-helical bundle.[2][6] While it shares structural similarities with Interleukin-4 (IL-4), it only has about 25% sequence identity.[2] Despite this limited sequence homology, the two cytokines share many functional properties, which is now understood to be due to their shared receptor components.
Quantitative Data Summary
The initial characterization and subsequent studies provided key quantitative data regarding the molecular and functional properties of human IL-13.
Table 1: Molecular Characteristics of Human IL-13
| Property | Value | Reference |
| Molecular Mass | ~13 kDa | [2][5] |
| Gene Location | Chromosome 5q31 | [2] |
| Structure | 4 alpha-helical bundles | [2] |
| Amino Acid Residues | 112 (secreted form) | [7] |
| Disulfide Bonds | 2 intramolecular | [6][8] |
Table 2: Bioactivity of Recombinant Human IL-13
| Assay | Cell Line | ED₅₀ | Reference |
| Cell Proliferation | TF-1 | < 1 ng/mL | [9] |
| Cell Proliferation | TF-1 | 1-4 ng/mL | [10] |
| Cell Proliferation | TF-1 | 3-4 ng/mL | [7] |
Table 3: Receptor Binding Affinities (Kd)
| Receptor/Complex | Ligand | Binding Affinity (Kd) | Reference |
| IL-13Rα1 | IL-13 | ~4 nM | [11] |
| IL-13Rα1 + IL-4Rα | IL-13 | ~30-400 pM | [11][12] |
Key Experimental Protocols
The discovery and cloning of IL-13 relied on a series of sophisticated molecular and cellular biology techniques.
cDNA Library Construction and Differential Screening
The identification of the IL-13 cDNA was achieved through a method that did not rely on a pre-existing bioassay for a specific function.
Methodology:
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T-Cell Activation: Human peripheral blood T lymphocytes were activated in vitro. A key step was the ligation of the CD28 antigen, which is crucial for the accumulation of lymphokine mRNAs.[3]
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mRNA Isolation: Total RNA was extracted from the activated T-cells, and poly(A)+ mRNA was isolated.
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cDNA Synthesis: The purified mRNA was used as a template for first-strand cDNA synthesis using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
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cDNA Library Construction: The cDNA was ligated into a suitable cloning vector (e.g., a plasmid or phage vector).
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Differential Screening: The cDNA library was screened using probes derived from both activated and resting T-cells. Clones that hybridized to the "activated" probe but not the "resting" probe were selected as candidates for novel, inducible cytokines. This process led to the isolation of the cDNA clone for IL-13.[3]
Recombinant Human IL-13 Expression and Purification
To study its biological functions, large quantities of pure, bioactive IL-13 were required. This was achieved by expressing the cloned cDNA in recombinant systems.
Methodology (Example using a mammalian expression system):
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Expression Vector Construction: A synthetic gene coding for human IL-13 was cloned into a mammalian expression vector, such as pEE12.[6]
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Transfection: The expression construct was transfected into a suitable host cell line, for example, NS-0 (a murine myeloma cell line), which is capable of stable, high-level expression of recombinant proteins.[6]
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Cell Culture and Protein Production: Transfected cells were cultured in large volumes. The recombinant IL-13, being a secreted protein, was harvested from the cell culture supernatant.
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Purification: A multi-step chromatography procedure was employed to purify the recombinant IL-13 to >98% purity.[6] A typical protocol involved:
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Cation Exchange Chromatography: Using a resin like S-Sepharose.
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Anion Exchange Chromatography: Using a resin like Q-Sepharose.
-
Hydroxyapatite Chromatography: To separate the bioactive monomer from inactive aggregates (like covalent trimers).[6]
-
Size-Exclusion Chromatography: Using a resin like Sephacryl-100 to achieve final polishing and buffer exchange.[6]
-
-
Characterization: The purified protein was characterized using techniques like SDS-PAGE, mass spectrometry, and N-terminal sequencing to confirm its identity and integrity.[6][8]
Bioactivity Assay
The biological activity of the purified recombinant IL-13 was assessed using cell-based assays. The human erythroleukemic cell line TF-1, which is dependent on certain cytokines for proliferation, was commonly used.
Methodology:
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Cell Culture: TF-1 cells were maintained in appropriate growth medium supplemented with a growth factor like GM-CSF.
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Cytokine Deprivation: Prior to the assay, cells were washed and starved of growth factors for several hours.
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Assay Setup: Starved TF-1 cells were plated in 96-well plates. Serial dilutions of recombinant human IL-13 were added to the wells.
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Incubation: The cells were incubated for a period of 48-72 hours to allow for proliferation.[7]
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Proliferation Measurement: Cell proliferation was quantified using various methods, such as:
-
Incorporation of ³H-thymidine.
-
Colorimetric assays (e.g., MTT, XTT).
-
Fluorometric assays.[7]
-
-
Data Analysis: The results were used to calculate the ED₅₀ (the concentration of IL-13 that induces 50% of the maximum proliferative response), providing a quantitative measure of its biological activity.[7][9][10]
Early Insights into IL-13 Signaling
Following its cloning, research quickly turned to understanding how IL-13 exerts its effects on target cells. It was discovered that IL-13 shares receptor components with IL-4, explaining their functional overlap.[5]
The primary signaling receptor for IL-13 is the Type II receptor , a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1) .[13][14]
The signaling cascade was elucidated as follows:
-
Ligand Binding: IL-13 first binds with low affinity to the IL-13Rα1 chain.[11]
-
Receptor Dimerization: This binding event recruits the IL-4Rα chain, forming a high-affinity ternary complex.[11][12]
-
JAK Activation: The formation of this receptor complex brings the associated Janus kinases (JAKs), specifically JAK1 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[15][16]
-
STAT6 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.
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STAT6 Activation and Translocation: These phosphorylated sites serve as docking sites for the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6) .[17] STAT6 is then phosphorylated by the JAKs, causing it to dimerize and translocate to the nucleus.
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Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of IL-13-responsive genes, initiating their transcription.[14]
A second IL-13 binding protein, IL-13Rα2 , was also identified. It binds IL-13 with very high affinity but has a short cytoplasmic tail and was initially thought to act as a "decoy" receptor, sequestering IL-13 and preventing it from signaling through the Type II receptor complex.[13][18]
Visualizations
Experimental Workflow for IL-13 Cloning
Early IL-13 Signaling Pathway
References
- 1. Interleukin 13 and the evolution of asthma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 3. Interleukin-13 is a new human lymphokine regulating inflammatory and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Expression, purification, and characterization of recombinant human interleukin-13 from NS-O cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Expression, purification, refolding, and characterization of recombinant human interleukin-13: utilization of intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunotools.de [immunotools.de]
- 10. static.abclonal.com [static.abclonal.com]
- 11. uniprot.org [uniprot.org]
- 12. cDNA cloning and characterization of the human interleukin 13 receptor alpha chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting IL-13? [synapse.patsnap.com]
- 15. Reactome | Interleukin-4 and Interleukin-13 signaling [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. What are the preclinical assets being developed for IL-13? [synapse.patsnap.com]
